cis-2-Hexyl-5-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Hexyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C11H22O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. This compound is characterized by the presence of a hexyl group and a methyl group attached to the dioxane ring in a cis configuration, meaning both substituents are on the same side of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes, including cis-2-Hexyl-5-methyl-1,3-dioxane, can be synthesized from carbonyl compounds and 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used .
Industrial Production Methods: Industrial production of 1,3-dioxanes typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-2-Hexyl-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
cis-2-Hexyl-5-methyl-1,3-dioxane has various applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-Hexyl-5-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability . The hexyl and methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and interaction with other molecules.
Comparison with Similar Compounds
- cis-2-tert-Butyl-5-methyl-1,3-dioxane
- cis-5-Hydroxy-2-methyl-1,3-dioxane
- trans-5-Hydroxy-2-methyl-1,3-dioxane
Comparison: cis-2-Hexyl-5-methyl-1,3-dioxane is unique due to its specific substituents and cis configuration. Compared to cis-2-tert-Butyl-5-methyl-1,3-dioxane, the hexyl group provides different steric and electronic effects, influencing the compound’s reactivity and physical properties . The presence of hydroxyl groups in cis-5-Hydroxy-2-methyl-1,3-dioxane and trans-5-Hydroxy-2-methyl-1,3-dioxane introduces additional hydrogen bonding capabilities, affecting their solubility and interaction with other molecules .
Properties
CAS No. |
41824-31-1 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-hexyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-11-12-8-10(2)9-13-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
ZOVQWQKIOCKGED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.